molecular formula C23H23ClN2O4S2 B5114030 N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide CAS No. 6187-70-8

N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide

Cat. No.: B5114030
CAS No.: 6187-70-8
M. Wt: 491.0 g/mol
InChI Key: SUPUGPGVFVEZHZ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a methylsulfanylbenzene sulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3-chlorophenyl and 4-ethoxyphenyl intermediates, followed by their coupling with the glycinamide backbone under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S2/c1-3-30-20-9-7-19(8-10-20)26(16-23(27)25-18-6-4-5-17(24)15-18)32(28,29)22-13-11-21(31-2)12-14-22/h4-15H,3,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPUGPGVFVEZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387438
Record name N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6187-70-8
Record name N-(3-Chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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